molecular formula C15H23Cl2NO B1441773 4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-35-5

4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441773
CAS No.: 1220029-35-5
M. Wt: 304.3 g/mol
InChI Key: NWLNEKXRGDHZQP-UHFFFAOYSA-N
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Description

4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO and a molecular weight of 304.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-ethylphenol with 2-(piperidin-1-yl)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of ethylphenoxyethylpiperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as cellular receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride: A closely related compound with similar chemical structure and properties.

    2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride: Another similar compound with slight variations in the chemical structure.

Uniqueness

4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-3-4-15(14(16)11-12)18-10-7-13-5-8-17-9-6-13;/h3-4,11,13,17H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLNEKXRGDHZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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